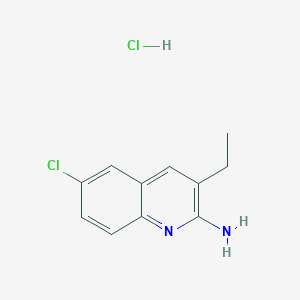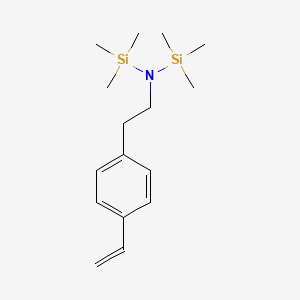
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine is an organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and resistance to environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine typically involves the reaction of trimethylsilyl chloride with 4-vinylphenethylamine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Catalysts such as palladium or platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: May be used in the development of silicon-based biomaterials.
Industry: Used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine would depend on its specific application. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The vinyl group may also participate in polymerization reactions, leading to the formation of cross-linked networks.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl derivatives: Compounds such as trimethylsilyl chloride and trimethylsilyl ether share similar chemical properties.
Vinylsilane derivatives: Compounds like vinyltrimethoxysilane and vinyltriethoxysilane have similar reactivity due to the presence of the vinyl group.
Uniqueness
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine is unique due to the combination of the trimethylsilyl and vinylphenethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H29NSi2 |
|---|---|
Peso molecular |
291.58 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)-N,N-bis(trimethylsilyl)ethanamine |
InChI |
InChI=1S/C16H29NSi2/c1-8-15-9-11-16(12-10-15)13-14-17(18(2,3)4)19(5,6)7/h8-12H,1,13-14H2,2-7H3 |
Clave InChI |
VUXLUEVJQUSPLA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(CCC1=CC=C(C=C1)C=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


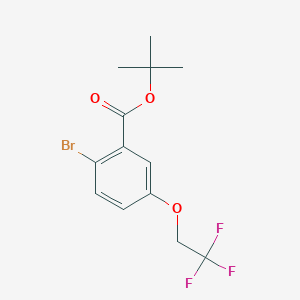
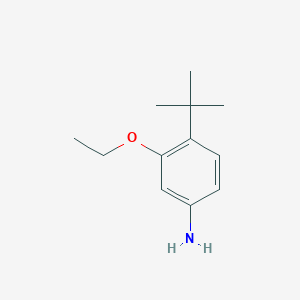
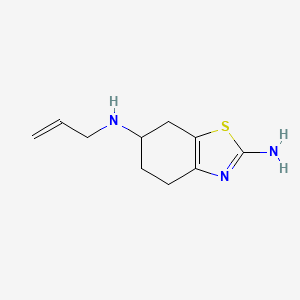
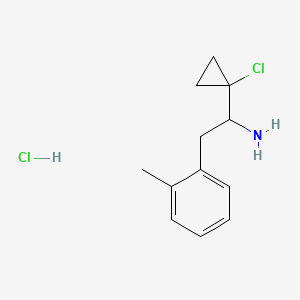

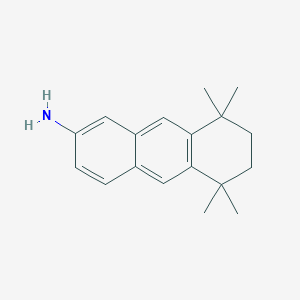
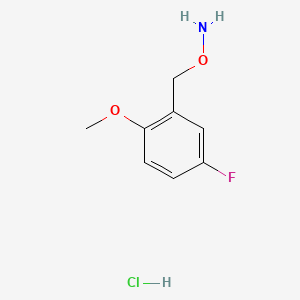
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
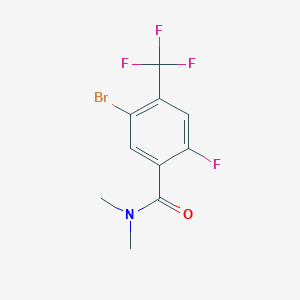
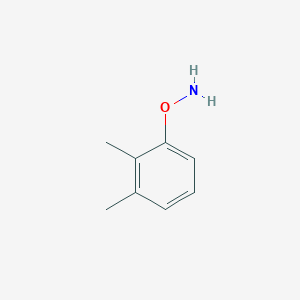

![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
